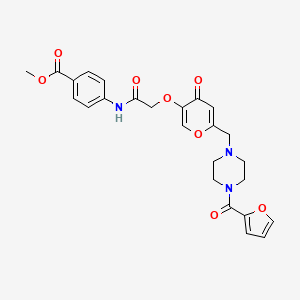

methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O8/c1-33-25(32)17-4-6-18(7-5-17)26-23(30)16-36-22-15-35-19(13-20(22)29)14-27-8-10-28(11-9-27)24(31)21-3-2-12-34-21/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFFTHIQACGJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions:

Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under dehydrating conditions to form the furan-2-carbonyl piperazine intermediate.

Synthesis of the Pyran Derivative: The intermediate is then reacted with a suitable aldehyde and a base to form the pyran ring through a cyclization reaction.

Coupling with Benzoic Acid Derivative: The pyran derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of furan-2,5-dione derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets. The furan ring is known for its bioactivity, and the piperazine moiety is commonly found in many pharmacologically active compounds.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the furan ring and piperazine moiety is indicative of possible therapeutic effects.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with a furan ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The piperazine moiety can enhance the compound’s binding affinity to various biological targets, potentially modulating enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Benzoate Derivatives

Key Observations :

Heterocyclic Substituent Analysis

Table 2: Substituent Effects on Bioactivity

Key Observations :

- Piperazine Advantage : The piperazine-furan group in the target compound balances solubility (via protonatable nitrogen) and metabolic stability (furans resist CYP450-mediated degradation better than isoxazoles) .

- Fluorine vs. Furan : The benzisoxazole-fluorine motif in improves stability but reduces solubility compared to the target compound’s furan-piperazine system.

Pyran-Ring Derivatives

The 4-oxo-4H-pyran core in the target compound is structurally distinct from the 3-oxo-pyran in . The 4-oxo configuration may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. Crystallographic data from suggests methoxy and methyl substituents on pyran reduce planarity, whereas the target compound’s piperazine-furan substituent likely increases three-dimensionality, improving membrane permeability.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may require multi-step protocols involving pyran ring formation, piperazine coupling, and amide bond formation, as seen in analogous studies .

- Biological Potential: The acetamido linker and piperazine-furan group position this compound as a candidate for kinase or protease inhibition, akin to I-6230 and benzisoxazole derivatives .

- Limitations : Lack of empirical data on the target compound’s solubility or activity necessitates further in vitro profiling.

Biological Activity

Methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, commonly referred to by its CAS number 898441-04-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 495.5 g/mol. The structure features a furan moiety, a piperazine ring, and a pyran derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H25N3O8 |

| Molecular Weight | 495.5 g/mol |

| CAS Number | 898441-04-8 |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the furan and piperazine components followed by coupling reactions to form the final product. While specific synthetic routes are not detailed in the search results, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitution and acylation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains. Research indicates that derivatives containing furan and piperazine rings often demonstrate enhanced antibacterial effects due to their ability to interact with bacterial cell membranes or inhibit essential enzymatic pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems. This activity is primarily attributed to the presence of electron-rich moieties that can donate electrons to free radicals .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various benzofuran derivatives, revealing that compounds with structural similarities to methyl 4-(2-((6... exhibited notable inhibition against Gram-positive and Gram-negative bacteria .

- Antioxidant Studies : Research on related compounds demonstrated that certain derivatives possess IC50 values indicating effective radical scavenging capabilities . These studies highlight the potential for developing therapeutic agents based on this compound's structure.

The mechanism by which methyl 4-(2... exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in oxidative stress and microbial resistance pathways. The presence of multiple functional groups suggests a multifaceted interaction profile that could lead to synergistic effects in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-(2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling the pyran-4-one core with piperazine-furan derivatives via amide bond formation. Key steps include:

- Activation of carboxylic acids : Use of coupling agents like EDCI/HOBt for amidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide coupling | EDCI/HOBt, DMF, 25°C | 72 | 95% | |

| Etherification | K₂CO₃, acetone, reflux | 68 | 92% |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Confirm ester (δ ~3.8 ppm for methoxy), amide (δ ~8.1 ppm), and furan (δ ~7.5 ppm) protons .

- Mass Spectrometry (MS) : Exact mass verification (e.g., ESI-MS m/z calculated for C₃₁H₃₂N₄O₈: 612.22) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Poor in water; soluble in DMSO (>10 mg/mL) and DMF. Stability decreases in acidic/basic conditions (pH <4 or >10) .

- Storage Recommendations : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or pyran rings) affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Furan-2-carbonyl group : Critical for target binding (e.g., kinase inhibition); replacement with thiophene reduces potency .

- Piperazine spacer : Modulating hydrophobicity (e.g., methyl vs. acetyl substituents) impacts membrane permeability .

- Data Table :

| Substituent | Target (IC₅₀, nM) | LogP | Solubility (µM) | Reference |

|---|---|---|---|---|

| Furan-2-carbonyl | 12.3 | 2.8 | 45 | |

| Thiophene-2-carbonyl | 89.1 | 3.1 | 28 |

Q. What computational strategies are effective for predicting binding modes to biological targets (e.g., kinases)?

- Approach :

Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, CDK2) .

MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) .

- Key Findings : The pyran-4-one oxygen forms hydrogen bonds with catalytic lysine residues, while the furan engages in π-π stacking .

Q. How can researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across assays)?

- Troubleshooting Steps :

- Assay conditions : Verify buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) .

- Cellular models : Compare immortalized vs. primary cells (e.g., HeLa vs. PBMCs) .

Q. What in vivo pharmacokinetic challenges arise with this compound, and how can they be mitigated?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.